1-((1,3-Dioxoisoindolin-2-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid

Bioconjugation stability Oxime ligation Hydrolytic half-life

1-((1,3-Dioxoisoindolin-2-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid (CAS 1415328-83-4; MW 411.41; C₁₉H₂₅NO₉) is a heterobifunctional, discrete-length PEG4 linker belonging to the phthalimide-protected aminooxy reagent class. It carries a phthalimide-masked aminooxy (-ONH₂) group at one terminus, which efficiently prevents premature carbonyl reactivity during synthesis and storage, and a free carboxylic acid at the opposite terminus for on-demand amide bond formation via standard carbodiimide or active ester chemistry.

Molecular Formula C19H25NO9
Molecular Weight 411.4 g/mol
Cat. No. B14073320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1,3-Dioxoisoindolin-2-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid
Molecular FormulaC19H25NO9
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C19H25NO9/c21-17(22)5-6-25-7-8-26-9-10-27-11-12-28-13-14-29-20-18(23)15-3-1-2-4-16(15)19(20)24/h1-4H,5-14H2,(H,21,22)
InChIKeyBGSOPSFIUZIADQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((1,3-Dioxoisoindolin-2-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic Acid (Phthalimide-Protected Aminooxy-PEG4-Acid): Procurement-Ready Identity and Functional Profile


1-((1,3-Dioxoisoindolin-2-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid (CAS 1415328-83-4; MW 411.41; C₁₉H₂₅NO₉) is a heterobifunctional, discrete-length PEG4 linker belonging to the phthalimide-protected aminooxy reagent class . It carries a phthalimide-masked aminooxy (-ONH₂) group at one terminus, which efficiently prevents premature carbonyl reactivity during synthesis and storage, and a free carboxylic acid at the opposite terminus for on-demand amide bond formation via standard carbodiimide or active ester chemistry . Following amide conjugation, the phthalimide group can be removed under mild conditions—typically aqueous hydrazine or hydroxylamine—to liberate the aminooxy group for chemoselective oxime ligation with aldehyde- or ketone-bearing targets . This sequential reactivity design, combined with the solubility and biocompatibility imparted by the precisely four-unit PEG spacer, positions the compound as an enabling building block for site-specific bioconjugation, PROTAC linker assembly, and conjugate vaccine construction [1].

Why 1-((1,3-Dioxoisoindolin-2-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic Acid Cannot Be Casually Replaced by Other Aminooxy-PEG-Acid Linkers


Substituting this phthalimide-protected aminooxy-PEG4-acid with a Boc-protected, Fmoc-protected, or fully deprotected analog fundamentally alters the synthetic sequence, purification burden, and orthogonal compatibility of the conjugation workflow . The phthalimide group is unique among aminooxy protecting groups in that it is stable to both the strong acid (TFA) required for Boc removal and the base (piperidine) required for Fmoc removal, yet is cleanly removed by nucleophilic hydrazine under conditions that leave Boc, Fmoc, esters, and most amide bonds intact . In contrast, Boc-Aminooxy-PEG4-acid forces an acid-mediated deprotection that can generate complex product mixtures requiring HPLC purification rather than simple gel filtration [1]. Fully deprotected Aminooxy-PEG4-acid lacks any protecting group, making it prone to premature oxime formation during storage and incompatible with multi-step sequential conjugation strategies. The quantitative evidence below demonstrates why the phthalimide-protected free-acid form offers measurable advantages in purification simplicity, orthogonal flexibility, and ultimate conjugate stability.

Quantitative Differentiation Evidence for 1-((1,3-Dioxoisoindolin-2-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic Acid: Comparator-Backed Selection Data


Hydrolytic Stability of Oxime Bonds Formed After Aminooxy Deprotection: ~10³-Fold Advantage Over Hydrazone Linkages

The aminooxy group liberated from this phthalimide-protected linker reacts with aldehydes or ketones to form oxime bonds that are nearly 10³-fold (approximately 1,000-fold) more resistant to acid-catalyzed hydrolysis than the hydrazone bonds formed by hydrazide-functionalized PEG linkers. Kalia and Raines (2008) determined the hydrolytic stabilities of isostructural hydrazones and an oxime across pD 5.0–9.0 and found that the rate constant for the acid-catalyzed hydrolysis of the oxime was nearly 10³-fold lower than those for simple hydrazones [1]. Wikipedia independently corroborates this with the consensus statement that aliphatic oximes are 10²- to 10³-fold more resistant to hydrolysis than analogous hydrazones [2]. The oxime bond does not break under physiological conditions or even the mildly acidic conditions encountered in some physiological microenvironments . This stability advantage is intrinsic to the aminooxy functionality that the phthalimide group protects and ultimately reveals.

Bioconjugation stability Oxime ligation Hydrolytic half-life Hydrazone vs oxime Physiological pH stability

Phthalimide vs. Boc Deprotection: Gel Filtration Purification Instead of Mandatory HPLC

A direct head-to-head protecting-group comparison published in Tetrahedron Letters (2012) demonstrated that acid-mediated deprotection of a Boc-protected amino-functionalized phosphatidylcholine generated a mixture of target products that could only be purified by HPLC, whereas the alternative hydrazine-labile phthalimide route, followed by a simple gel filtration step, proved straightforward and afforded the desired amino-functionalized product in high yield and purity [1]. This finding directly translates to aminooxy-PEG-acid linker selection: the phthalimide protecting group on 1-((1,3-dioxoisoindolin-2-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid can be removed with aqueous hydrazine or hydroxylamine [2], generating phthalhydrazide as a removable precipitate, whereas the Boc group on t-Boc-Aminooxy-PEG4-acid requires TFA treatment that produces complex mixtures necessitating chromatographic separation .

Deprotection strategy Purification efficiency Phthalimide vs Boc Gel filtration HPLC-free workflow

Orthogonal Protecting Group Compatibility: Phthalimide Enables Sequential Conjugation Strategies Not Accessible with Boc- or Fmoc-Protected Aminooxy Linkers

The phthalimide protecting group on 1-((1,3-dioxoisoindolin-2-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid is chemically stable under the strong acidic conditions (neat TFA, 0 °C to RT) used to remove Boc groups, and under the basic conditions (20% piperidine in DMF) used to remove Fmoc groups [1]. Conversely, the phthalimide group is cleanly removed by nucleophilic hydrazine—conditions to which Boc and Fmoc groups are stable . This three-way orthogonality means that the phthalimide-protected aminooxy-PEG4-acid can be used alongside Boc- and Fmoc-protected intermediates in the same synthetic sequence without cross-reactivity, a capability that neither Boc-Aminooxy-PEG4-acid (acid-labile) nor Fmoc-Aminooxy-PEG4-acid (base-labile) can offer. Standard Fmoc solid-phase peptide synthesis (SPPS) conditions, which involve repetitive piperidine treatment, are fully compatible with phthalimide-protected aminooxy groups but would prematurely deprotect Fmoc-aminooxy linkers .

Orthogonal protection Sequential bioconjugation Phthalimide stability Solid-phase synthesis Multi-step conjugation

Oxime Ligation Rate at Physiological pH: 120-Fold Catalytic Acceleration Enables Practical Protein Conjugation Workflows

A critical practical concern for aminooxy-PEG linkers is that oxime formation, while yielding exceptionally stable products, is inherently slow at neutral pH. Wendeler et al. (2014) addressed this by demonstrating that p-phenylenediamine (2 mM) catalyzes oxime ligation at pH 7 with a 120-fold rate enhancement over the uncatalyzed reaction and a 19-fold improvement over the traditionally used aniline catalyst [1]. In their model system using an aminooxy-functionalized PEG for protein PEGylation, the catalyzed reaction at pH 7 proceeded efficiently under mild conditions and low micromolar concentrations, conditions directly applicable to the aminooxy group liberated from 1-((1,3-dioxoisoindolin-2-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid after phthalimide deprotection . This means that once the phthalimide group is removed, practical conjugation rates are achievable at physiological pH without exposing sensitive biomolecular payloads to the acidic conditions (pH 4–5) often required for uncatalyzed oxime formation [2].

Oxime catalysis Neutral pH conjugation Protein PEGylation p-Phenylenediamine Bioconjugation kinetics

Validated in Site-Specific Monoclonal Antibody Modification via Genetically Encoded Aldehyde Tag Technology

Wu et al. (PNAS 2009) demonstrated that recombinant proteins—including monoclonal antibodies—expressed in mammalian cells and bearing a genetically encoded aldehyde tag (formylglycine residue) can be site-specifically modified by selective reaction with aminooxy-functionalized reagents [1]. The phthalimide-protected aminooxy-PEG4-acid linker is directly compatible with this workflow: after removal of the phthalimide group with hydrazine, the free aminooxy group reacts chemoselectively with the unique aldehyde group on the tagged protein, forming a stable oxime bond at a defined site [2]. This site-specificity stands in contrast to stochastic lysine-conjugation methods (e.g., NHS ester chemistry targeting surface amines) that produce heterogeneous product mixtures with variable stoichiometry and activity. Iris Biotech explicitly references this PNAS 2009 paper in the application documentation for phthalimidooxy-PEG cross-linkers [3], and the aldehyde tag technology has been further validated for glycoprotein modification and conjugate vaccine synthesis [4].

Aldehyde tag Formylglycine generating enzyme Site-specific antibody conjugation Aminooxy reagent Therapeutic protein modification

Recommended Procurement and Application Scenarios for 1-((1,3-Dioxoisoindolin-2-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic Acid Based on Quantitative Differentiation Evidence


Multi-Step Orthogonal Bioconjugation Requiring Sequential Deprotection of Three Distinct Protecting Groups

In synthetic workflows that combine solid-phase peptide synthesis (Fmoc/tBu strategy) with solution-phase conjugation, the phthalimide group on this linker remains intact through repetitive piperidine (Fmoc removal) and TFA (Boc/tBu removal) cycles, enabling it to be carried through the entire synthetic sequence as a latent aminooxy handle [1]. Only after all other protecting groups have been manipulated is the phthalimide removed with hydrazine to reveal the aminooxy group for the final oxime ligation step. This three-way orthogonal strategy (Boc/Fmoc/Phth) is uniquely enabled by the phthalimide protecting group and cannot be replicated with Boc-aminooxy or Fmoc-aminooxy linkers, whose protecting groups would be prematurely cleaved . This scenario is particularly relevant for constructing complex PROTAC molecules where the linker must be installed after sequential assembly of the E3 ligase ligand and the target protein ligand .

Site-Specific Antibody-Drug Conjugate (ADC) Development Using Aldehyde Tag Technology

For ADC programs employing genetically encoded aldehyde tags (formylglycine-generating enzyme technology), this linker provides the aminooxy functionality—revealed after mild hydrazine deprotection—that reacts chemoselectively with the unique aldehyde group on the antibody, forming a hydrolytically stable oxime bond at a precisely defined site [1]. The resulting homogeneous drug-to-antibody ratio (DAR) and site-specific conjugation address critical regulatory quality requirements that stochastic lysine-conjugation methods cannot meet. The PEG4 spacer length provides sufficient reach to connect the antibody to the payload while maintaining solubility and minimizing aggregation . Critically, the free carboxylic acid terminus allows on-demand activation with the coupling reagent of choice (EDC, HATU, DCC), providing flexibility in payload attachment chemistry that pre-activated NHS ester forms do not offer .

Conjugate Vaccine Synthesis with Simplified Purification and Higher Yields

For protein-polysaccharide conjugate vaccine manufacturing, the aminooxy group liberated from this linker reacts with aldehyde-functionalized polysaccharides to form oxime bonds without the need for reductive amination or subsequent reduction steps [1]. Lees et al. (2006) demonstrated that oxime chemistry simplifies the synthesis of conjugate vaccines and increases yields compared to traditional reductive amination methods, with mice immunized with oxime-linked pneumococcal type 14 conjugates mounting significant anti-polysaccharide immune responses that could be boosted, confirming T-cell dependent antigen character . The phthalimide protecting group further benefits this application by enabling purification of intermediates via simple gel filtration rather than HPLC, as established by the Tetrahedron Letters (2012) head-to-head comparison , directly translating to more scalable and cost-effective manufacturing processes.

PROTAC Linker Library Construction with Defined PEG4 Spacer Length

The PEG4 spacer length of this linker is empirically established as the minimum effective PEG length for productive ternary complex formation in PROTAC design, with PEG4, PEG6, and PEG8 recognized as the 'gold standard' linker lengths against which rigid or cleavable linker alternatives are benchmarked [1]. The heterobifunctional architecture—phthalimide-protected aminooxy on one end, free carboxylic acid on the other—enables sequential, orthogonal conjugation: the carboxylic acid is first coupled to an amine-containing E3 ligase ligand (e.g., VHL or cereblon recruiter) via amide bond formation, and after phthalimide deprotection with hydrazine, the aminooxy group is conjugated to an aldehyde- or ketone-functionalized target protein ligand via oxime ligation . This orthogonal, stepwise assembly strategy minimizes cross-reactivity and purification complexity during PROTAC library synthesis .

Quote Request

Request a Quote for 1-((1,3-Dioxoisoindolin-2-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.